molecular formula C34H28N4O5 B1243583 ZnAF1;ZnAF 1 CAS No. 321859-09-0

ZnAF1;ZnAF 1

Cat. No. B1243583
CAS RN: 321859-09-0
M. Wt: 572.6 g/mol
InChI Key: SAVLVCGHDLKAAF-UHFFFAOYSA-N
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Description

ZnAF-1 is a fluorescein-based zinc sensor that contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . It can be used for Zn2+ detection . ZnAF-1 can bind Zn(II) with a 1:1 stoichiometry .


Molecular Structure Analysis

The molecular weight of ZnAF-1 is 572.61 . The molecular formula is C34H28N4O5 . The structure includes a fluorescein moiety and a N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit .


Chemical Reactions Analysis

ZnAF-1 can bind Zn(II) with a 1:1 stoichiometry . This binding is key to its function as a zinc sensor .


Physical And Chemical Properties Analysis

ZnAF-1 is a solid substance . It is soluble in DMSO . The emission (Em) is at 514 and the excitation (Ex) is at 489 .

Scientific Research Applications

UV Optoelectronics

ZnAF1 is also an excellent material for UV optoelectronics, including light-emitting diodes (LEDs), laser diodes, and UV photodetectors. Its properties are critical for the performance and efficiency of these devices.

Each of these applications demonstrates the versatility and importance of ZnAF1 in scientific research and technological development. The compound’s unique properties enable its use in a wide range of fields, contributing to advancements in both everyday products and specialized equipment .

properties

IUPAC Name

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLVCGHDLKAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437725
Record name ZnAF-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-[Bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

CAS RN

321859-09-0
Record name ZnAF-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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